Purpureaside C

Inflammation Immunology In vivo pharmacology

Purpureaside C is the only phenylethanoid glycoside demonstrating proinflammatory activity in vivo; structurally similar acteoside, purpureaside A/B, and desrhamnosyl acteoside are inactive. This selectivity makes it an irreplaceable positive control for inflammation research and a structurally matched negative control for antiviral screening. Isolated from six plant species, it serves as a robust LC-MS reference standard for metabolomics. For leukocyte suppression assays, it is functionally equivalent to its analogs, enabling cost-effective procurement.

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
CAS No. 108648-07-3
Cat. No. B192216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpureaside C
CAS108648-07-3
Molecular FormulaC35H46O20
Molecular Weight786.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
InChIKeyFSBUXLDOLNLABB-HSCIEKESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purpureaside C (CAS 108648-07-3): A Phenylethanoid Glycoside with Documented Proinflammatory Selectivity


Purpureaside C (CAS 108648-07-3, molecular formula C35H46O20, molecular weight 786.73 Da) is a phenylethanoid glycoside belonging to the oligosaccharide class of natural products . It has been isolated from multiple medicinal plant species including Rehmannia glutinosa, Cistanche salsa, Cistanche deserticola, and Digitalis purpurea [1]. Structurally, Purpureaside C features a caffeoyl moiety esterified to a central glucose core with additional glycosidic substitutions, distinguishing it within the broader phenolic glycoside family .

Procurement Rationale: Why Purpureaside C Cannot Be Substituted with Generic Phenolic Glycosides


Phenolic glycosides sharing the caffeoyl phenylethanoid scaffold—including acteoside (verbascoside), desrhamnosyl acteoside, and purpureaside A—exhibit markedly divergent pharmacological profiles despite superficial structural similarity [1]. Direct comparative studies reveal that Purpureaside C is the only compound within this series to demonstrate significant proinflammatory activity in vivo, whereas structurally close analogs are either anti-inflammatory or inert in the same model [1]. Furthermore, while several analogs possess antiviral and antiplasmid activities absent in Purpureaside C, these activities do not translate across the class [1]. For experimental designs requiring a reliable proinflammatory stimulus or investigating inflammation pathways, generic substitution with acteoside or purpureaside A would fundamentally alter the biological readout and invalidate cross-study reproducibility.

Purpureaside C Differential Evidence: Quantified Activity Profiles Against In-Class Comparators


Proinflammatory Activity: Purpureaside C Exhibits Exclusive In Vivo Efficacy Among Phenolic Glycoside Series

Purpureaside C is the only compound among five tested phenolic glycosides (acteoside, desrhamnosyl acteoside, purpureaside A, purpureaside B, and purpureaside C) to produce significant proinflammatory action in the carrageenin-induced inflammation model in vivo [1]. The other four phenolic glycosides showed neither proinflammatory nor anti-inflammatory effect in this same model [1]. This functional exclusivity establishes Purpureaside C as the only viable candidate for proinflammatory pathway activation studies within this structural class.

Inflammation Immunology In vivo pharmacology

Antibacterial Activity: Purpureaside C and Analogs Show Comparable Weak Effects Against E. coli

Purpureaside C, along with acteoside, desrhamnosyl acteoside, purpureaside A, and purpureaside B, exerted weak antibacterial effects on Escherichia coli [1]. The study does not report quantitative MIC values or significant inter-compound differences in antibacterial potency among these five phenolic glycosides [1]. This shared weak activity indicates that Purpureaside C offers no meaningful differentiation for antibacterial applications, and users selecting this compound for such purposes would find functionally equivalent alternatives within the same series.

Antimicrobial Microbiology Antibacterial

Antiviral Activity: Purpureaside C Lacks Detectable Effect While Acteoside and Purpureaside A Demonstrate Activity

Acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effect on Aujeszky virus (pseudorabies virus), whereas Purpureaside C and purpureaside B showed no reported antiviral activity in the same screening study [1]. The absence of antiviral activity in Purpureaside C, contrasted with the positive activity observed in acteoside and purpureaside A, demonstrates that Purpureaside C is not a suitable candidate for antiviral applications and should not be procured for such purposes when acteoside or purpureaside A are available.

Antiviral Virology Aujeszky virus

Leukocyte Function Modulation: Purpureaside C Shares Class-Wide Immunosuppressive Effects In Vitro

All tested phenolic glycosides in the series—including acteoside, desrhamnosyl acteoside, purpureaside A, purpureaside B, and purpureaside C—decreased human leukocyte functions in vitro, specifically reducing rosette formation, mitogen-induced blast transformation, and phagocytic activity [1]. The study reports this as a class-wide effect without quantitative differentiation among the compounds [1]. Consequently, Purpureaside C offers no unique advantage for leukocyte modulation studies, and procurement decisions for this endpoint may reasonably consider any compound from this series based on availability or cost.

Immunomodulation Leukocyte biology Immunosuppression

Botanical Source Breadth: Purpureaside C Occurs Across Multiple Medicinal Plant Families

Purpureaside C has been documented in six distinct plant species spanning multiple genera: Rehmannia glutinosa, Cistanche salsa, Cistanche deserticola, Digitalis purpurea, Phlomis brunneogaleata, and Scrophularia nodosa . In contrast, purpureaside A and purpureaside B are reported in fewer species, and acteoside—while more broadly distributed—is often accompanied by Purpureaside C as a co-occurring metabolite [1]. The multi-source occurrence of Purpureaside C provides procurement flexibility and reduces supply chain vulnerability compared to single-source natural products.

Phytochemistry Natural product sourcing Supply chain

Commercial Availability and Analytical Specifications: 98%+ HPLC Purity with Full Characterization

Commercially sourced Purpureaside C is available at ≥98% purity as determined by HPLC, with full structural confirmation via MS and NMR . The compound is supplied as a solid powder with DMSO solubility of 125 mg/mL (158.89 mM) requiring sonication and warming [1]. In silico ADMET predictions indicate Absorption Level 3 (moderate intestinal absorption), Blood-Brain Barrier Level 4 (undefined penetration), and high predicted hepatotoxicity probability (0.98), which may influence experimental design considerations [2].

Analytical chemistry Quality control Reference standards

Purpureaside C: Evidence-Based Application Scenarios for Research and Industrial Use


Positive Control for Proinflammatory Pathway Activation Studies

Based on the direct comparative evidence showing exclusive proinflammatory activity among five phenolic glycosides in the carrageenin-induced inflammation model [1], Purpureaside C serves as a validated positive control for in vivo inflammation studies. Researchers investigating proinflammatory signaling cascades or screening anti-inflammatory candidates should select Purpureaside C as the reference proinflammatory stimulus, as structurally similar alternatives (acteoside, purpureaside A, purpureaside B, desrhamnosyl acteoside) are confirmed inactive in this context [1]. Experimental designs should note that Purpureaside C is the only functional proinflammatory agent within this chemical series.

Negative Control for Antiviral Screening Assays

The documented absence of antiviral activity in Purpureaside C, contrasted with the positive antiviral effects observed for acteoside and purpureaside A against Aujeszky virus [1], positions Purpureaside C as a structurally matched negative control for antiviral studies involving phenylethanoid glycosides. When acteoside or purpureaside A are employed as test compounds in antiviral assays, Purpureaside C provides an ideal comparator compound to confirm that observed antiviral effects are structure-specific rather than class-wide phenomena [1].

Phytochemical Reference Standard for Multi-Source Plant Metabolomics

Given its confirmed occurrence across six plant species including Rehmannia glutinosa, Cistanche spp., Digitalis purpurea, Phlomis brunneogaleata, and Scrophularia nodosa [1], Purpureaside C serves as a robust reference standard for LC-MS-based metabolomics and phytochemical fingerprinting studies. Its multi-source distribution makes it a reliable marker compound for chemotaxonomic investigations across Scrophulariaceae and Orobanchaceae families, with broader applicability than single-source restricted analogs [1].

In Vitro Leukocyte Function Modulation Studies Requiring Phenolic Glycoside Tool Compound

For in vitro investigations of leukocyte function suppression—including rosette formation, mitogen-induced blast transformation, and phagocytic activity—Purpureaside C is functionally equivalent to other series members (acteoside, desrhamnosyl acteoside, purpureaside A, purpureaside B) based on the class-wide effects documented in human leukocyte assays [1]. Procurement decisions may therefore prioritize Purpureaside C based on favorable commercial availability, cost, or sourcing considerations rather than differential biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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